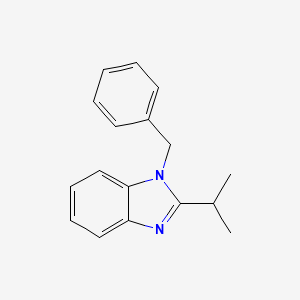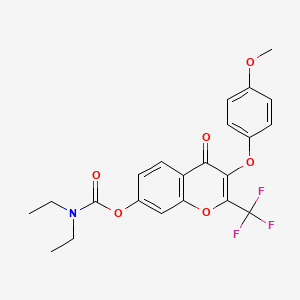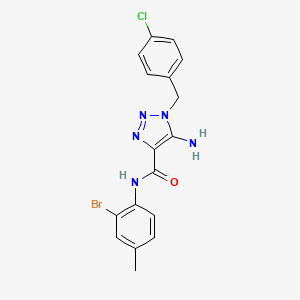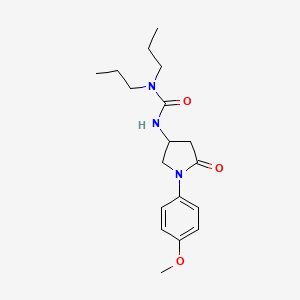![molecular formula C13H9BrN2O4S B2552468 Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate CAS No. 461417-22-1](/img/structure/B2552468.png)
Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate" is a multifunctional molecule that appears to be related to various research areas, including the synthesis of thiophene derivatives, heteroarylation reactions, and the study of physicochemical properties of related compounds. The molecule contains a thiophene ring, a furan ring, and multiple functional groups such as ester, cyano, and bromo substituents, which may contribute to its reactivity and potential applications in material science or pharmaceuticals.
Synthesis Analysis
The synthesis of related 5-acyl-2-amino-3-cyanothiophenes has been reported to proceed through the interaction of 3-amino-2-cyanothioacrylamides with various active halo methylene compounds under mild conditions, yielding polyfunctional thiophene derivatives . Additionally, the use of methyl 5-bromo-2-furoate in palladium-catalysed direct arylation of heteroaromatics has been shown to prevent dimerization or oligomerization, facilitating the formation of biheteroaryls . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using computational methods to understand the relationship between optoelectronic properties and molecular structures . The photophysical properties of these compounds are influenced by their ability to populate an intramolecular charge-transfer state upon light absorption . The molecular structure of the compound of interest likely exhibits similar photophysical behavior due to the presence of similar functional groups.
Chemical Reactions Analysis
The compound's bromo and cyano groups are likely to be reactive sites for further chemical transformations. For instance, the bromo substituent on the furan ring can participate in palladium-catalysed direct arylation reactions . The cyano group could be involved in nucleophilic substitution reactions, as seen in the synthesis of triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related S-derivatives of thiophene compounds have been investigated, including their reactivity with bromoalkanes and other halogen-containing compounds . These properties are crucial for understanding the compound's behavior in biological systems or material applications. The antibacterial activity of some related compounds has also been studied, indicating potential pharmaceutical relevance .
Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Direct Heteroarylations
A study demonstrates the utility of related bromofuran and bromothiophene derivatives in palladium-catalysed direct arylation of heteroaromatics, leading to the efficient synthesis of biheteroaryls. This method provides a one-step access to 2,5-diarylated furan derivatives, showcasing the compound's role in facilitating complex organic reactions (Fu, Zhao, Bruneau, & Doucet, 2012).
Synthesis and Reactions of Thienopyrimidoisoindolones
Another research project highlights the synthesis of thienopyrimidoisoindolones through the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate. This work contributes to the development of novel heterocyclic compounds, indicating the versatility of related structures in synthetic organic chemistry (Kysil, Voitenko, & Wolf, 2008).
Catalysis and Material Science
A study focusing on the synthesis and biological activity of Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives underscores the potential of these compounds in developing new materials with significant biological properties. This research is indicative of the broader applicability of such derivatives in both materials science and biological studies (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Spectral and Antimicrobial Activities
Research into the spectral, antimicrobial, and anticancer activities of derivatives, such as E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, highlights the potential of these compounds in medicinal chemistry. This study, among others, suggests the importance of structural modifications to enhance biological activities and develop new therapeutic agents (M et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-[(5-bromofuran-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4S/c1-6-7(5-15)12(21-10(6)13(18)19-2)16-11(17)8-3-4-9(14)20-8/h3-4H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQXAJKFNUXEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)




![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)